molecular formula C15H10O5 B565665 Aloe-emodin-d5 CAS No. 1286579-72-3

Aloe-emodin-d5

Cat. No.: B565665
CAS No.: 1286579-72-3
M. Wt: 275.271
InChI Key: YDQWDHRMZQUTBA-RALIUCGRSA-N
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Description

Aloe-emodin-d5 is a deuterated form of aloe-emodin, an anthraquinone derivative found in the roots and rhizomes of various plants, including Aloe vera and Rheum palmatum. Aloe-emodin is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of aloe-emodin due to its enhanced stability and distinct mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aloe-emodin-d5 typically involves the deuteration of aloe-emodin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a suitable catalyst. This process can be carried out under mild conditions, ensuring the preservation of the anthraquinone structure.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aloe-emodin from natural sources, followed by deuteration using industrial-scale reactors. The purity and yield of the final product are optimized through various purification techniques, including chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Aloe-emodin-d5 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Aloe-emodin-d5 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance studies to investigate the metabolic pathways and stability of aloe-emodin.

    Biology: Employed in cell culture studies to understand its effects on cell viability, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, wound healing, and anti-inflammatory applications.

    Industry: Utilized in the development of new pharmaceuticals and cosmetic products due to its bioactive properties.

Comparison with Similar Compounds

  • Emodin
  • Rhein
  • Chrysophanol
  • Physcion

Aloe-emodin-d5 stands out due to its unique deuterated structure, providing advantages in stability and analytical studies.

Properties

IUPAC Name

1,2,3,6,8-pentadeuterio-4,5-dihydroxy-7-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWDHRMZQUTBA-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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